molecular formula C14H16N2O3S B1300786 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 398472-44-1

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

Cat. No. B1300786
M. Wt: 292.36 g/mol
InChI Key: DYIVNLBDEYHCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. The specific structure of this compound suggests potential for various chemical reactions and biological applications, although the provided papers do not directly discuss this exact compound.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of α-haloketones with thiol-containing compounds. In the first paper, 2-bromo-1-(3,4-dimethylphenyl)ethanone was used as a starting material to prepare various thiazole derivatives through reactions with different reagents, including 2-mercapto-4,6-dimethylnicotinonitrile and 2-aminobenzenethiol . While the exact synthesis of 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is not described, similar synthetic routes could be inferred for its preparation.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. The second paper provides insights into the structural analysis of a benzo[d]thiazole derivative, where the compound was characterized by FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction methods . The molecular geometry was optimized using density functional theory (DFT), which is a common computational method to predict the structure and properties of molecules. These techniques could be applied to analyze the molecular structure of 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure. The papers provided do not detail specific reactions for the compound , but general reactions for thiazoles include nucleophilic substitution, oxidation, and coupling reactions. The synthesized thiazole compounds in the first paper were confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis, which are crucial techniques to study the chemical reactions and confirm the structure of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be studied using thermal analysis methods and spectroscopic techniques. The second paper mentions the use of TG/DTA thermal analysis to summarize the behavior of a benzo[d]thiazole derivative against temperature . Such analysis could provide information on the thermal stability and decomposition patterns of 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone. Additionally, the third paper discusses the use of TGA and DSC techniques to analyze the thermal stability of another synthesized compound . These methods could be relevant for studying the physical properties of the compound .

Scientific Research Applications

Anticancer Applications

  • Anti-Breast Cancer Agents : A study focused on synthesizing novel thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents, showing promising activities against MCF-7 tumor cells (Mahmoud et al., 2021). This work highlights the potential of related thiazole derivatives in cancer therapy.

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : Research into new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives demonstrated potent immunosuppressive and immunostimulatory effects, along with significant inhibition of LPS-stimulated NO generation, indicating potential applications in managing immune response (Abdel‐Aziz et al., 2011).
  • Antioxidant Activity : Another study investigated the antioxidant activities of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives through QSAR-analysis, indicating that molecular volume, lipophilicity, and electronic parameters significantly influence antioxidant activity (Drapak et al., 2019).

Synthesis and Chemical Reactivity

  • Microwave-Assisted Synthesis : A microwave-assisted approach facilitated the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, underscoring the efficiency of microwave heating in synthesizing complex thiazole derivatives (Kamila et al., 2012).

properties

IUPAC Name

1-[2-(2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-13(9(2)17)20-14(15-8)16-11-7-10(18-3)5-6-12(11)19-4/h5-7H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIVNLBDEYHCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C=CC(=C2)OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357962
Record name 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

CAS RN

398472-44-1
Record name 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.